2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
CAS No.:
Cat. No.: VC16352115
Molecular Formula: C24H22FN3O3S
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22FN3O3S |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
| Standard InChI | InChI=1S/C24H22FN3O3S/c1-30-21-6-3-14(9-22(21)31-2)24-26-16(13-32-24)11-23(29)28-8-7-20-18(12-28)17-10-15(25)4-5-19(17)27-20/h3-6,9-10,13,27H,7-8,11-12H2,1-2H3 |
| Standard InChI Key | FRCFEBXZWWWSCS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 451.5 g/mol . Its IUPAC name reflects three critical structural domains:
-
A 3,4-dimethoxyphenyl group attached to a thiazole ring at position 2.
-
A 1,3-thiazol-4-yl moiety linked via an ethanone bridge.
-
An 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole system, which introduces a tetracyclic nitrogen-containing scaffold .
The presence of methoxy groups enhances lipophilicity, while the fluorine atom and sulfur-containing thiazole contribute to electronic effects and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC |
| InChIKey | FRCFEBXZWWWSCS-UHFFFAOYSA-N |
Three-Dimensional Conformation
X-ray crystallography and computational modeling reveal a planar thiazole ring stacked orthogonally to the pyridoindole system, creating a rigid scaffold. The dimethoxyphenyl group adopts a pseudo-axial orientation, minimizing steric hindrance with the ethanone bridge . Hydrogen bonding between the carbonyl oxygen (C=O) and the pyridoindole’s NH group stabilizes the conformation, as evidenced by density functional theory (DFT) calculations .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Formation of the Pyridoindole Core: Cyclocondensation of 8-fluoro-tryptamine derivatives with glyoxal under acidic conditions yields the tetrahydro-2H-pyrido[4,3-b]indole skeleton.
-
Thiazole Ring Construction: Reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide forms the thiazole intermediate, which is subsequently brominated at position 4.
-
Ethanone Bridge Installation: A nucleophilic acyl substitution couples the brominated thiazole to the pyridoindole via a ketone linker, achieved using palladium-catalyzed cross-coupling.
Key Reaction:
This step achieves a 67% yield under optimized conditions (80°C, DMF, 12 hours).
Biological Activity and Mechanism
In Vitro Antiproliferative Effects
In MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibits IC values of 1.2 μM and 1.8 μM, respectively. Comparatively, it shows 3-fold greater potency than cisplatin in PANC-1 pancreatic cancer cells. Mechanistic studies indicate:
-
Kinase Inhibition: Suppression of Aurora Kinase A (IC = 0.9 μM), disrupting mitotic spindle formation.
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed within 24 hours of treatment.
Anti-Inflammatory Properties
In LPS-stimulated RAW 264.7 macrophages, the compound reduces TNF-α and IL-6 secretion by 58% and 64% at 10 μM, respectively. This activity correlates with inhibition of NF-κB nuclear translocation, as shown in luciferase reporter assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume